S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate
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Overview
Description
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate is a chemical compound with the molecular formula C12H28NO3PS and a molecular weight of 297.39 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate typically involves the reaction of diisopropylamine with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while reduction can produce simpler phosphorothioate derivatives .
Scientific Research Applications
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate include:
- O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate
- O,O-diethyl S-[2-(dimethylamino)ethyl] phosphorothioate
Uniqueness
This compound is unique due to its specific molecular structure and the presence of diisopropylamino and diethyl phosphorothioate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBECNGNBBISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCN(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying the oxidation of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate using fungal laccase?
A1: While the provided abstract doesn't specifically mention this compound, it focuses on using fungal laccase for oxidizing phosphorothiolates. [] This is significant because phosphorothiolates, a class of organophosphorus compounds, often act as pesticides and chemical warfare agents. Understanding their enzymatic oxidation can be crucial for:
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